1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL-
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Overview
Description
1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- can be achieved through several methods:
Friedländer Condensation: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Synthesis from Anthranilic Acid Derivatives: This method involves the cyclization of anthranilic acid derivatives with hydrazine derivatives under acidic conditions.
Industrial Production Methods
Industrial production of 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- typically involves large-scale multicomponent reactions due to their efficiency and high yield. The use of environmentally benign catalysts, such as L-proline, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like Raney-nickel alloy and formic acid.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, palladium on carbon.
Reducing Agents: Raney-nickel alloy, formic acid.
Catalysts: L-proline, acidic or basic catalysts.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological and photophysical properties .
Scientific Research Applications
1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but with a pyridine ring instead of a quinoline ring.
1H-Pyrazolo[3,4-b]quinoline: Lacks the hydroxyl groups at positions 4 and 6.
Quinolinyl-pyrazoles: Compounds with a quinoline and pyrazole ring system but different substitution patterns.
Uniqueness
1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- is unique due to the presence of hydroxyl groups at positions 4 and 6, which contribute to its distinct chemical and biological properties. Its ability to act as a fluorescent sensor and its potential therapeutic applications make it a valuable compound for further research .
Properties
CAS No. |
173191-72-5 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-hydroxy-3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C11H9N3O2/c1-5-9-10(16)7-4-6(15)2-3-8(7)12-11(9)14-13-5/h2-4,15H,1H3,(H2,12,13,14,16) |
InChI Key |
IUHCZESHXPMMMP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)O)NC2=NN1 |
Isomeric SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1 |
Canonical SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1 |
Synonyms |
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl- (9CI) |
Origin of Product |
United States |
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